
1-Bromo-4-(2-iodophenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2-iodophenyl)benzene is an organic compound with the molecular formula C12H8BrI It is a derivative of benzene, where a bromine atom is attached to the first carbon and an iodine atom is attached to the fourth carbon of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-iodophenyl)benzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 4-iodobiphenyl using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions typically require a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(2-iodophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed in the presence of a base like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2-iodophenyl)benzene has several applications in scientific research:
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2-iodophenyl)benzene in chemical reactions involves the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution reactions . The compound’s reactivity is influenced by the presence of the bromine and iodine atoms, which can stabilize or destabilize intermediates through inductive and resonance effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-iodobenzene: Similar structure but lacks the additional phenyl group.
4-Bromo-1-iodobenzene: Positional isomer with different reactivity.
1-Chloro-4-(2-iodophenyl)benzene: Chlorine instead of bromine, affecting its chemical properties.
Uniqueness: 1-Bromo-4-(2-iodophenyl)benzene is unique due to the specific positioning of the bromine and iodine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Eigenschaften
Molekularformel |
C12H8BrI |
|---|---|
Molekulargewicht |
359.00 g/mol |
IUPAC-Name |
1-bromo-4-(2-iodophenyl)benzene |
InChI |
InChI=1S/C12H8BrI/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H |
InChI-Schlüssel |
SBMRUEANYZLDRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)

![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
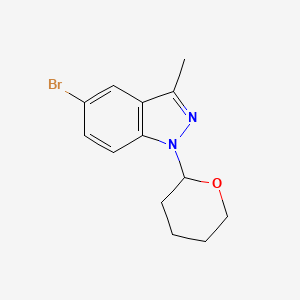
![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)
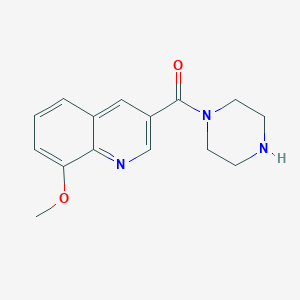
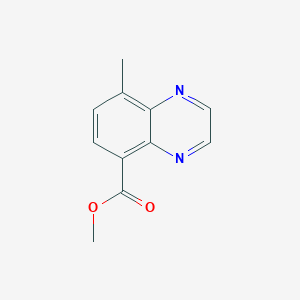
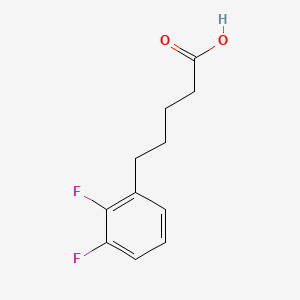
![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)

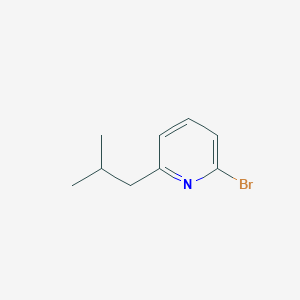
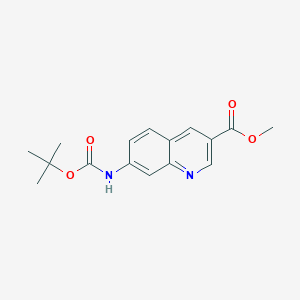
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)

